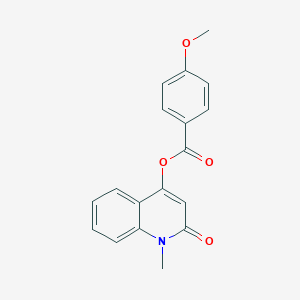
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as methoxybenzoate of 4-quinolone-2-one and is a derivative of the 4-quinolone family of compounds.
作用机制
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate in lab experiments is its potential for use in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery.
未来方向
There are several future directions for research on 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in drug discovery. Additionally, research could focus on studying the compound's potential use in the treatment of other diseases, such as tuberculosis and malaria. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
合成方法
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate can be achieved through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-methylquinolin-4(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methoxybenzoic acid of 2-chloro-1-methylquinolin-4(1H)-one, which is then reacted with thionyl chloride and methanol to yield 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate.
科学研究应用
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been extensively studied for its potential applications in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
(1-methyl-2-oxoquinolin-4-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-19-15-6-4-3-5-14(15)16(11-17(19)20)23-18(21)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3 |
InChI 键 |
AQQSHWBFNZRFFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)





![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)